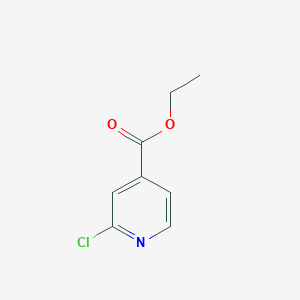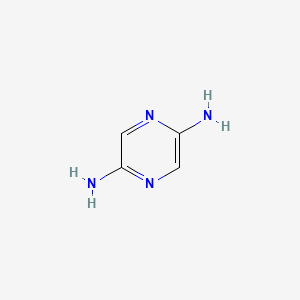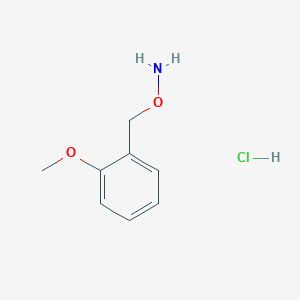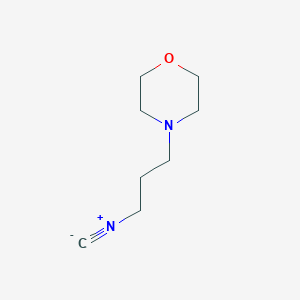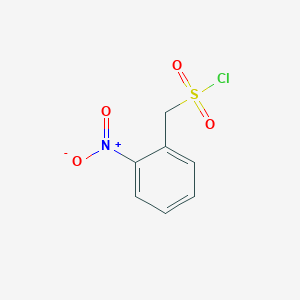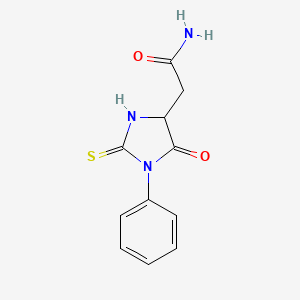
5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide
Overview
Description
5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide is a useful research compound. Its molecular formula is C11H11N3O2S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Phenylthiohydantoin-asparagine, also known as Pth-asparagine, primarily targets the type-1 parathyroid hormone receptor (PTHR1) . PTHR1 is a key modulator of calcium and phosphate homeostasis, along with calcitriol (1,25-dihydroxyvitamin D) and fibroblast growth factor 23 (FGF23) .
Mode of Action
The interaction of Phenylthiohydantoin-asparagine with its target, PTHR1, is crucial for maintaining extracellular calcium homeostasis . The minute-to-minute control of serum ionized calcium concentration is exclusively mediated by PTH, maintaining the concentration of this divalent cation within a narrow range through stimulation of renal tubular calcium reabsorption and bone resorption .
Biochemical Pathways
Phenylthiohydantoin-asparagine is involved in several biochemical pathways. Asparagine, a non-essential amino acid, is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . Two enzymes are involved in asparagine metabolism: asparagine synthase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .
Pharmacokinetics
It is known that l-asparaginase, a related compound, is prescribed to completely deplete asparagine in blood . A program to monitor enzyme activity and asparagine levels in serum was started due to increasing reports of treatment complications .
Result of Action
The molecular and cellular effects of Phenylthiohydantoin-asparagine’s action are primarily related to its role in modulating calcium and phosphate homeostasis . It also plays a role in the development of cancer cells . Various cancer cells initiate different reprogramming processes in response to the deficiency of asparagine .
Action Environment
The action, efficacy, and stability of Phenylthiohydantoin-asparagine can be influenced by environmental factors. For instance, oxidation of Met residues in PTH to Met sulfoxide results in decreased biological function of the peptide . This suggests that the loss of biological function of PTH upon oxidation of Met-8 is due, at least in part, to the conversion from a hydrophobic to a hydrophilic residue that disrupts direct hydrophobic interaction between PTH and PTHR1 .
Biochemical Analysis
Biochemical Properties
Pth-asparagine plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with L-asparaginase, an enzyme that catalyzes the hydrolysis of L-asparagine into L-aspartate and ammonia . The nature of these interactions is crucial for the function of Pth-asparagine in biochemical processes.
Cellular Effects
Pth-asparagine has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been suggested that Pth-asparagine may play a role in the regulation of calcium homeostasis in cells .
Molecular Mechanism
The molecular mechanism of Pth-asparagine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown that Pth-asparagine can interact with the parathyroid hormone receptor type 1 (PTHR1), influencing its signal activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pth-asparagine can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of Pth-asparagine can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Pth-asparagine is involved in several metabolic pathways . It interacts with enzymes or cofactors, and can influence metabolic flux or metabolite levels . For example, it is known to participate in the nitrogen metabolism of plants, acting as a major form of nitrogen storage and transport to sink tissues .
Transport and Distribution
Pth-asparagine is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of Pth-asparagine and any effects on its activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-9(15)6-8-10(16)14(11(17)13-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,12,15)(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGVIKNSDQBZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5624-08-8 | |
| Record name | 5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5624-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005624088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC96401 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Pth-asparagine formation in protein research?
A1: Pth-asparagine [, ] is formed when the amino acid asparagine at the N-terminal of a protein reacts with phenylisothiocyanate (PITC) during Edman degradation. This technique is crucial for determining the amino acid sequence of a protein. The amount of Pth-asparagine formed can indicate the presence and accessibility of the N-terminal asparagine residue in the protein structure.
Q2: How does the presence of zinc ions affect the formation of Pth-asparagine in carboxypeptidase A?
A2: Research on carboxypeptidase A [] suggests that the presence of zinc ions bound to the enzyme can hinder the reaction of the N-terminal asparagine with phenylisothiocyanate. This is because zinc binding likely involves the α-amino group of the N-terminal asparagine, making it less available for reaction with PITC and thus leading to a lower yield of Pth-asparagine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



